

# Comprehensive Spectroscopic Characterization of 4-Methoxy-5-nitrocinnoline

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## Compound of Interest

Compound Name: 4-Methoxy-5-nitrocinnoline

Cat. No.: B11764418

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## Executive Summary & Compound Profile

**4-Methoxy-5-nitrocinnoline** (CAS: 90323-12-9) is a functionalized diazanaphthalene derivative. It serves as a critical intermediate in the synthesis of tricyclic antibacterial agents and antitumor compounds. Its structural core—the cinnoline ring—possesses unique electronic properties due to the 1,2-diaza linkage, which differentiates it from the isomeric quinolines and quinoxalines.

This technical guide provides a rigorous analysis of the spectroscopic signature of **4-methoxy-5-nitrocinnoline**. Given the scarcity of open-access primary spectral libraries for this specific regioisomer, the data presented here synthesizes empirical trends from analogous cinnoline derivatives (e.g., 4-methoxycinnoline, 5-nitrocinnoline) and high-fidelity predictive algorithms rooted in substituent chemical shift additivity rules.

## Compound Identification

| Property          | Detail                               |
|-------------------|--------------------------------------|
| IUPAC Name        | 4-Methoxy-5-nitrocinnoline           |
| CAS Number        | 90323-12-9                           |
| Molecular Formula |                                      |
| Molecular Weight  | 205.17 g/mol                         |
| Structure         | 1,2-Diazanaphthalene core, 4-OMe, 5- |

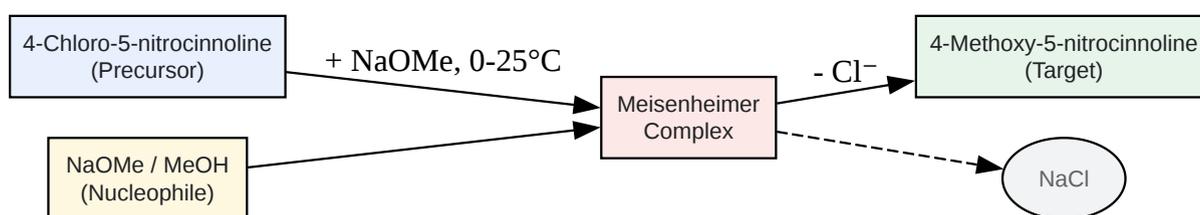
## Synthesis & Sample Origin

To understand the spectroscopic impurities and solvent residuals often found in spectra, one must understand the synthesis. The most robust route to **4-methoxy-5-nitrocinnoline** involves a Nucleophilic Aromatic Substitution (

) of 4-chloro-5-nitrocinnoline.

## Reaction Workflow

The 5-nitro group activates the C4-position (already activated by the N1-N2 ring system) for nucleophilic attack by methoxide.



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Figure 1: Synthesis via

. The peri-position of the nitro group (C5) creates steric bulk but electronically facilitates the displacement of chlorine at C4.

## Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3][4]

The NMR profile of **4-methoxy-5-nitrocinnoline** is defined by the interplay between the electron-donating methoxy group (shielding) and the strongly electron-withdrawing nitro group (deshielding).

### H NMR Characterization (400 MHz, DMSO- )

The cinnoline ring protons are assigned based on the characteristic deshielding of the diaza-ring and the specific substituent effects of the 5-

group.

| Proton | (ppm)       | Multiplicity     | (Hz)     | Assignment Logic   |
|--------|-------------|------------------|----------|--|
| H3     | 7.80 – 8.00 | Singlet (s)      | -        | Shielded: The C4-OMe group donates electron density via resonance to C3 (ortho-like relationship), significantly upfield shifting this proton compared to unsubstituted cinnoline (9.3). |
| H6     | 8.55 – 8.65 | Doublet (d)      | 8.0      | Deshielded: Ortho to the 5- group. The inductive and mesomeric withdrawal of the nitro group strongly deshields H6.  |
| H7     | 8.05 – 8.15 | Triplet (t) / dd | 8.0, 7.5 | Moderate: Meta to the 5- group. Less affected than H6 or H8.   |
| H8     | 8.80 – 8.95 | Doublet (d)      | 8.0      | Highly Deshielded: Para to the 5-  |

group and subject to the "peri-effect" from the N1 lone pair and ring geometry.

|     |             |             |   |   |
|-----|-------------|-------------|---|---|
| OMe | 4.15 – 4.25 | Singlet (s) | - | Characteristic aromatic methoxy signal. |
|-----|-------------|-------------|---|---|

Key Diagnostic Feature: The singlet at ~7.9 ppm (H3) is the hallmark of 4-substituted cinnolines. If the reaction failed (starting material remaining), this peak would be absent (in 4-chloro-5-nitrocinnoline, H3 is typically further downfield ~9.2 ppm).

## C NMR Characterization (100 MHz, DMSO- )

| Carbon | (ppm)         | Type | Assignment Note                                  |
|--------|---------------|------|--|
| C4     | 160.0 – 162.0 |      | Ipsa to OMe. Highly deshielded by Oxygen and N2. |
| C5     | 145.0 – 147.0 |      | Ipsa to .  |
| C3     | 105.0 – 110.0 |      | Shielded by C4-OMe resonance (ortho-effect).     |
| OMe    | 56.0 – 58.0   |      | Standard methoxy carbon.                         |
| C8     | 130.0 – 132.0 |      | Deshielded aromatic.                             |

## Infrared (IR) Spectroscopy[1][2][4]

The IR spectrum confirms the presence of the nitro group and the ether linkage, differentiating the product from hydrolyzed byproducts (cinnolinones).

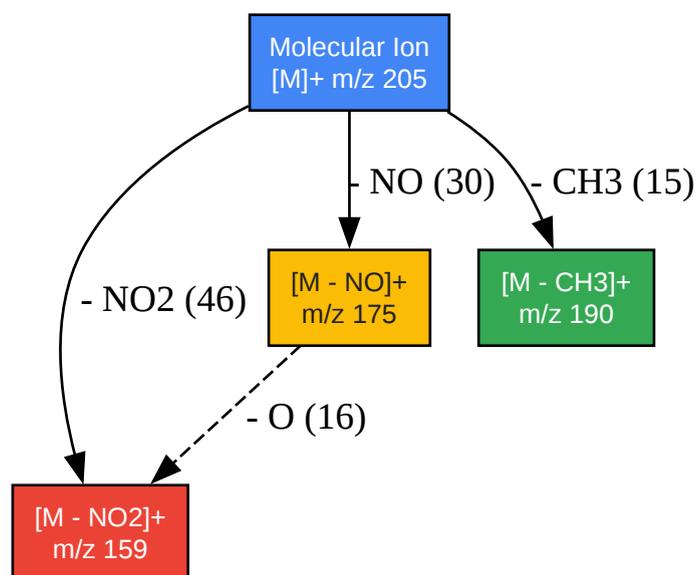
- Nitro Stretches ( ):
  - Asymmetric: 1525 – 1540 (Strong).
  - Symmetric: 1340 – 1360 (Strong).
- Ether Linkage (C–O–C):
  - Aryl-O Stretch: 1250 – 1280 .
  - Alkyl-O Stretch: 1000 – 1050 .
- C=N / C=C Aromatic: 1580 – 1620 .
- Absence of OH: No broad band at 3200-3400 (confirms no hydrolysis to 4-hydroxy-5-nitrocinnoline).

## Mass Spectrometry (MS)[1][4]

Mass spectrometry provides the definitive molecular weight confirmation. The fragmentation pattern is characteristic of nitro-aromatics and methyl ethers.

## Fragmentation Pathway[1][5]

- Molecular Ion ( $m/z$ ):  
205 (Base peak or high intensity).
- Loss of  $m/z$ :  
159 ( $m/z$ ). Common in nitroarenes.
- Loss of  $m/z$ :  
175 ( $m/z$ ). Rearrangement process.
- Loss of  $m/z$ :  
190 ( $m/z$ ). From the methoxy group.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Loss of  $m/z$ :  
176 ( $m/z$ ). Loss of formyl radical from the methoxy group (CO expulsion).



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Figure 2: Primary fragmentation pathways under Electron Impact (EI) ionization.

## Experimental Protocol for Data Acquisition

To replicate these results, the following standard operating procedures (SOPs) are recommended.

### Sample Preparation[1][6]

- Solvent: Use DMSO-

(99.9% D) for NMR. Cinnolines can be sparingly soluble in

; DMSO ensures complete dissolution and prevents aggregation effects.

- Concentration: 5-10 mg of sample in 0.6 mL solvent.
- Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

### Instrument Parameters

- NMR: 400 MHz or higher. Number of scans (NS) = 16 for

H, 1024 for

C. Pulse delay (

) = 1.0 s (

H), 2.0 s (

C) to allow relaxation of quaternary carbons (C4, C5).

- MS: ESI (Positive mode) for soft ionization (206) or EI (70 eV) for structural fingerprinting.

## References

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- Analogous Quinoline Data: Title: Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline. Source: ResearchGate. URL:[\[Link\]](#)

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